
3-(4-methoxyphenyl)-2,5-diphenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-2,5-diphenyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of the 4-methoxyphenyl and diphenyl groups in this compound makes it a subject of interest in various fields of research due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2,5-diphenyl-1H-pyrrole typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of ammonia or primary amines. For this compound, the starting materials would include 4-methoxybenzaldehyde and acetophenone derivatives, which undergo condensation and cyclization reactions under acidic or basic conditions to form the pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2,5-diphenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce dihydropyrrole derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the pyrrole nitrogen.
Scientific Research Applications
3-(4-methoxyphenyl)-2,5-diphenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2,5-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrole: Similar structure but with a chlorine atom instead of a methoxy group.
3-(4-methylphenyl)-2,5-diphenyl-1H-pyrrole: Similar structure but with a methyl group instead of a methoxy group.
3-(4-fluorophenyl)-2,5-diphenyl-1H-pyrrole: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness
The presence of the 4-methoxyphenyl group in 3-(4-methoxyphenyl)-2,5-diphenyl-1H-pyrrole imparts unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.
Properties
CAS No. |
70487-19-3 |
|---|---|
Molecular Formula |
C23H19NO |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2,5-diphenyl-1H-pyrrole |
InChI |
InChI=1S/C23H19NO/c1-25-20-14-12-17(13-15-20)21-16-22(18-8-4-2-5-9-18)24-23(21)19-10-6-3-7-11-19/h2-16,24H,1H3 |
InChI Key |
YESNINWVXAGKSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


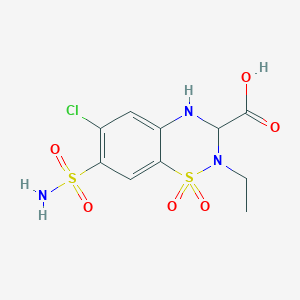
![1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea](/img/structure/B14002903.png)
![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)
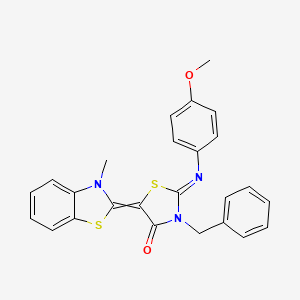
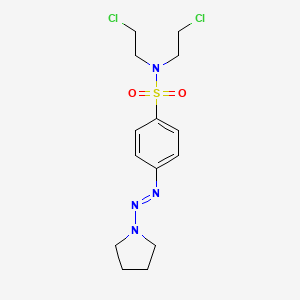
![Benzo[f][1,7]naphthyridine, 4-oxide](/img/structure/B14002936.png)
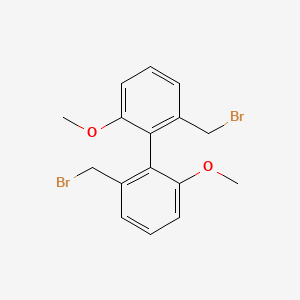
![tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)
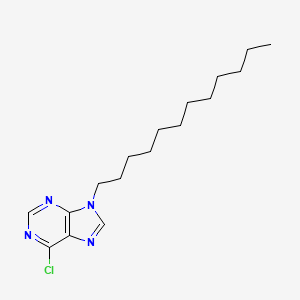
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)
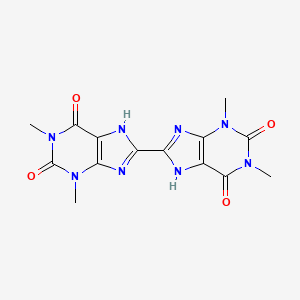
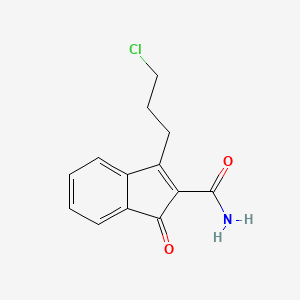
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
